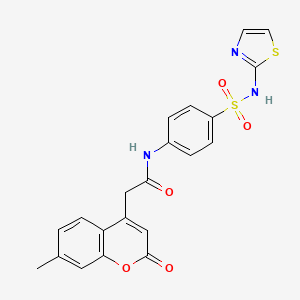

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Description

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide integrates a coumarin core (7-methyl-2-oxo-2H-chromen-4-yl) with a thiazole sulfonamide acetamide scaffold. Coumarins are renowned for diverse bioactivities, including anticoagulant, antimicrobial, and anticancer effects . This hybrid structure positions the compound as a candidate for antiproliferative and anti-inflammatory applications.

Properties

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S2/c1-13-2-7-17-14(12-20(26)29-18(17)10-13)11-19(25)23-15-3-5-16(6-4-15)31(27,28)24-21-22-8-9-30-21/h2-10,12H,11H2,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIWIUYXLKXXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a hybrid molecule that combines structural elements from coumarin and thiazole derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 382.43 g/mol. The structure features a coumarin moiety linked to a thiazole-sulfamoyl phenyl group, which is hypothesized to contribute to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer activity. The hybrid compound's mechanism involves:

- Inhibition of Cell Proliferation : In vitro assays show that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Induction of Apoptosis : Flow cytometry analyses indicate that treatment with the compound leads to increased apoptotic cell death, as evidenced by Annexin V/PI staining.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 12 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of metastasis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of DNA synthesis.

Case Studies

-

Case Study 1: Breast Cancer Treatment

- A clinical trial involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The study concluded that the compound could be a promising candidate for further development in breast cancer therapy.

-

Case Study 2: Antimicrobial Efficacy

- In vitro testing against E. coli revealed an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, suggesting strong antibacterial potential. Further studies are warranted to explore its application in treating bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thiazole moiety may interact with key enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : It may affect pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The target compound shares a common N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide backbone with several derivatives (Table 1). Key structural variations include:

- Coumarin vs. Heterocyclic Substituents : Unlike analogs with piperazine (e.g., compounds 13–18 in ) or triazole (e.g., compound 2b in ) groups, the coumarin moiety in the target compound may enhance π-π stacking interactions with hydrophobic enzyme pockets.

- Functional Group Modifications: Substituents like chloro (e.g., 2-Chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide ), mercapto (e.g., 2-Mercapto-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide ), and cyano groups (e.g., 2-Cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide ) alter electronic properties and solubility.

Table 1: Structural and Physical Comparison of Selected Analogs

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility : The coumarin-thiazole hybrid may exhibit lower aqueous solubility than chloro or mercapto analogs due to increased hydrophobicity .

Q & A

Basic: What are the critical factors influencing the synthesis yield of this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, including coupling of the chromenone core with the sulfamoylphenyl-thiazole moiety. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Catalysts : Use of coupling agents like EDCI/HOBt improves amide bond formation efficiency .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of the sulfamoyl group) .

- Protective groups : Temporary protection of the thiazole nitrogen may prevent unwanted side reactions .

Optimization strategy : Employ design of experiments (DoE) to systematically vary solvent, catalyst ratio, and temperature, followed by HPLC monitoring of intermediate purity .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is required:

- NMR (1H/13C) : Confirm proton environments (e.g., methyl groups on chromenone at δ ~2.4 ppm, aromatic protons in thiazole at δ ~7.5–8.2 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .

Intermediate: What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Methodological Answer:

- Enzyme inhibition assays : Use fluorogenic substrates to test inhibition of target enzymes (e.g., kinases, proteases) at varying concentrations (1 nM–100 µM). Include a positive control (e.g., staurosporine for kinases) and vehicle control (DMSO <0.1%) .

- Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, with ciprofloxacin as a reference .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), normalizing to untreated cells and using doxorubicin as a positive control .

Intermediate: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

- Core modifications : Synthesize analogs with substituents at the chromenone 7-methyl or thiazole 2-position to assess steric/electronic effects .

- Bioisosteric replacement : Replace the sulfamoyl group with carboxyl or phosphonate groups to evaluate solubility-impact interactions .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with kinase hinge regions) .

- Data analysis : Correlate IC50 values with structural descriptors (e.g., LogP, polar surface area) using QSAR models .

Advanced: How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

- Standardize assays : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and compound solubility (use DMSO stock solutions) .

- Validate target engagement : Employ cellular thermal shift assays (CETSA) to confirm direct target binding in relevant cell models .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., batch-to-batch compound variability) .

Advanced: What strategies can improve the compound’s aqueous solubility for in vivo studies?

Methodological Answer:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the chromenone hydroxyl .

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

- Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for parenteral administration, validated by dynamic light scattering (DLS) for stability .

Advanced: How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies be designed?

Methodological Answer:

- PK parameters : Administer a single IV/oral dose (10 mg/kg) in rodents, with serial blood sampling for LC-MS/MS analysis to calculate AUC, t1/2, and bioavailability .

- PD markers : Measure target modulation in tissues (e.g., phosphorylated kinase levels via Western blot) at 0, 6, 12, and 24 hours post-dose .

- Toxicology : Conduct 14-day repeat-dose studies, monitoring ALT/AST levels and histopathology of liver/kidney .

Advanced: What proteomic approaches can identify off-target effects?

Methodological Answer:

- Affinity pull-down : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .

- Phosphoproteomics : Use TiO2 enrichment to map kinase signaling perturbations in treated vs. untreated cells .

- Bioinformatics : Integrate off-target data with STRING or KEGG pathways to predict systemic effects .

Advanced: How can the compound’s efficacy in combination therapies be evaluated?

Methodological Answer:

- Synergy screening : Use the Chou-Talalay method to calculate combination indices (CI) in 2D/3D cell cultures .

- Mechanistic studies : Perform RNA-seq to identify transcriptomic changes unique to combination treatment .

- In vivo validation : Test efficacy in xenograft models using sub-therapeutic doses of the compound with standard chemotherapeutics .

Advanced: What computational tools are recommended for predicting metabolic stability?

Methodological Answer:

- In silico metabolism : Use GLORY or StarDrop to predict Phase I/II metabolism sites (e.g., oxidation of the chromenone methyl group) .

- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates in human liver microsomes .

- MD simulations : Simulate binding to CYP enzymes (GROMACS) to identify structural motifs prone to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.